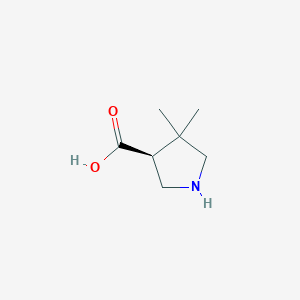

(3S)-4,4-Dimethyl-pyrrolidine-3-carboxylic acid

CAS No.: 1373232-20-2

Cat. No.: VC8395349

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1373232-20-2 |

|---|---|

| Molecular Formula | C7H13NO2 |

| Molecular Weight | 143.18 g/mol |

| IUPAC Name | (3S)-4,4-dimethylpyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C7H13NO2/c1-7(2)4-8-3-5(7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1 |

| Standard InChI Key | FWOHOVIXBANHEB-YFKPBYRVSA-N |

| Isomeric SMILES | CC1(CNC[C@H]1C(=O)O)C |

| SMILES | CC1(CNCC1C(=O)O)C |

| Canonical SMILES | CC1(CNCC1C(=O)O)C |

Introduction

Chemical Structure and Stereochemical Significance

The molecular architecture of (3S)-4,4-Dimethyl-pyrrolidine-3-carboxylic acid is defined by a five-membered pyrrolidine ring, a saturated heterocycle containing four carbon atoms and one nitrogen atom. The 3S configuration specifies that the carboxylic acid group (-COOH) occupies the third position in an S-enantiomeric arrangement . The two methyl (-CH) groups at the 4-position introduce steric hindrance, influencing the compound’s conformational flexibility and reactivity.

Molecular Descriptors and Spectral Data

-

Molecular Formula:

-

InChI: InChI=1S/C7H13NO2/c1-7(2)4-8-3-5(7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1

The compound’s infrared (IR) spectrum typically exhibits absorption bands for the carboxylic acid O-H stretch (~2500–3300 cm), C=O stretch (~1700 cm), and C-N stretch (~1200 cm). Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl groups (δ ~1.2–1.4 ppm), pyrrolidine protons (δ ~2.5–3.5 ppm), and carboxylic acid proton (δ ~12 ppm) .

| Brand | Purity | Price Range (€) | Availability |

|---|---|---|---|

| REF: 54-OR88260 | 95% | 302.00–1,633.00 | Mon 28 Apr 2025 |

| REF: 10-F626749 | 96% | 108.00–454.00 | Mon 28 Apr 2025 |

| REF: IN-DA009VL6 | 96% | Not listed | Discontinued |

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is pH-dependent due to the carboxylic acid group. In aqueous solutions at neutral pH, it exhibits limited solubility (~5–10 mg/mL), but solubility increases under alkaline conditions as the acid deprotonates to form a carboxylate anion . The methyl groups enhance hydrophobic interactions, making it soluble in organic solvents like dichloromethane and ethanol.

Thermal and Optical Properties

Differential scanning calorimetry (DSC) typically shows a melting point range of 180–185°C. The specific optical rotation () is approximately +15° to +20° (c = 1, HO), consistent with its S-configuration .

Applications in Pharmaceutical and Organic Chemistry

Drug Discovery

The pyrrolidine scaffold is prevalent in bioactive molecules due to its rigid yet flexible structure. (3S)-4,4-Dimethyl-pyrrolidine-3-carboxylic acid serves as a precursor for protease inhibitors and neuromodulators. For instance, its carboxylic acid group can form hydrogen bonds with enzyme active sites, while the methyl groups modulate lipophilicity and bioavailability .

Asymmetric Synthesis

Chiral pyrrolidines are widely used as ligands in transition-metal catalysis. The (3S)-enantiomer has been employed in enantioselective aldol reactions and Michael additions, achieving enantiomeric excess (ee) values >90% in pilot studies .

Future Research Directions

-

Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) properties.

-

Catalytic Applications: Explore its utility in novel asymmetric transformations.

-

Derivatization: Synthesize esters or amides to enhance solubility or target specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume